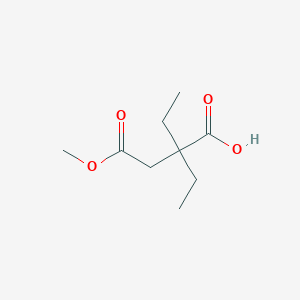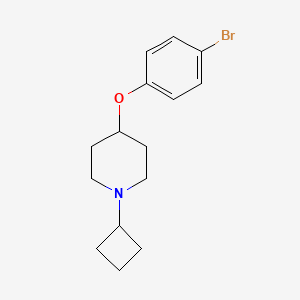
4-(4-Bromophenoxy)-1-cyclobutylpiperidine
Overview
Description
“4-(4-Bromophenoxy)benzaldehyde” is a related compound that has been found in scientific databases . It’s a chemical used in scientific research with a molecular formula of C13H9BrO2 and a molecular weight of 277.117 g/mol .
Synthesis Analysis
While specific synthesis methods for “4-(4-Bromophenoxy)-1-cyclobutylpiperidine” were not found, a related compound, “4-bromomethylbenzoic acid”, has been synthesized using NBS in a solvent of chlorobenzene .Molecular Structure Analysis
The molecular structure of a related compound, “N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide”, was confirmed by X-ray diffraction (XRD) studies .Chemical Reactions Analysis
“4-Bromophenol” is a common aryl bromide reagent that can be used in various cross-coupling reactions to synthesize compounds for medicinal and material science applications .Physical And Chemical Properties Analysis
A related compound, “4-Bromophenol”, is a pinkish-brown crystalline solid with a melting point of 61-64 °C .Scientific Research Applications
- Scientific Field : Inorganic Chemistry
- Application Summary : This compound is used in the synthesis of a coordination polymer of Ni(II). The coordination compound exhibits a polymeric structure .
- Methods of Application : The complexing agent is six-coordinated, and its distorted octahedron forms due to the bidentate coordination of 2-(4-bromophenoxy)acetohydrazide through the carbonyl oxygen atom and the amine nitrogen .
- Results or Outcomes : The coordination compound was characterized by means of elemental analyses, molar conductance, thermogravimetric analysis, IR spectroscopy, and single crystal X-ray diffraction analysis .
2-(4-Bromophenoxy)acetohydrazide
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been shown to possess significant potential for therapeutic chemoprevention against cancerous cells .
- Methods of Application : The mechanism of action of this compound is not fully understood. However, it has been suggested that this compound targets specific enzymes or proteins in cells .
- Results or Outcomes : It has been shown to exhibit efficacy comparable to other known chemopreventive agents .
2-(4-Bromophenoxy)tetrahydropyran
4-(4-Bromophenoxy)benzaldehyde
2-(4-bromophenylamino)acetohydrazide
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : This compound can be used to produce 4-bromo-phenol at a temperature of 20°C. It is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
- Scientific Field : Organic Chemistry
- Application Summary : This compound is used as a pharmaceutical intermediate .
- Methods of Application : The specific methods of application are not mentioned in the source .
- Results or Outcomes : The specific results or outcomes are not mentioned in the source .
- Scientific Field : Medicinal Chemistry
- Application Summary : This compound has been shown to possess significant potential for therapeutic chemoprevention against cancerous cells .
- Methods of Application : The mechanism of action of this compound is not fully understood. However, it has been suggested that this compound targets specific enzymes or proteins in cells .
- Results or Outcomes : It has been shown to exhibit efficacy comparable to other known chemopreventive agents .
2-(4-Bromophenoxy)tetrahydropyran
4-(4-Bromophenoxy)benzaldehyde
2-(4-bromophenylamino)acetohydrazide
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(4-bromophenoxy)-1-cyclobutylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-12-4-6-14(7-5-12)18-15-8-10-17(11-9-15)13-2-1-3-13/h4-7,13,15H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNWLGIKFAWLEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenoxy)-1-cyclobutylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






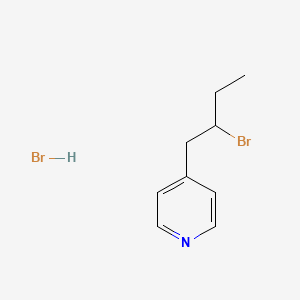
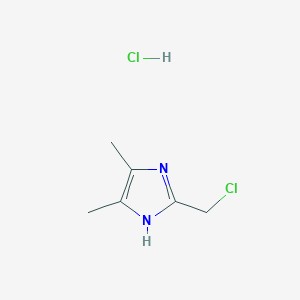
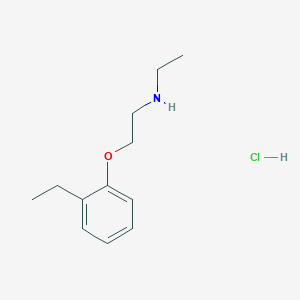
![1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-piperazine hydrochloride](/img/structure/B1450314.png)
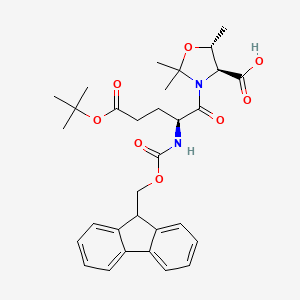
![[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/structure/B1450316.png)
![Tert-butyl {1-[6-(2-chlorophenyl)pyridazin-3-yl]piperidin-3-yl}carbamate](/img/structure/B1450321.png)
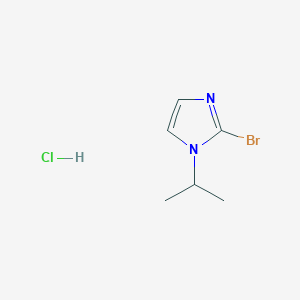

![5-Bromo-6-fluoro-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B1450327.png)
